Vernakalant-d6hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

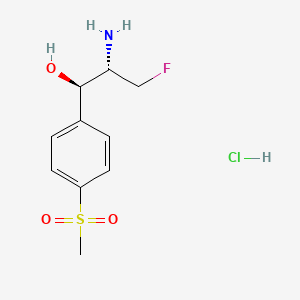

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClFNO3S |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |

InChI Key |

HWPBPTAOXVIKGI-DHTOPLTISA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Fate of Florfenicol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively used in veterinary medicine. Understanding its metabolic pathway is crucial for evaluating its efficacy, safety, and residue profiles in food-producing animals. This technical guide provides an in-depth analysis of the primary metabolite of florfenicol, florfenicol amine, and other significant metabolites. It details the biotransformation pathways, presents quantitative data on metabolite distribution in various species, and outlines the experimental protocols for their analysis.

Introduction

Florfenicol (FF) is a fluorinated derivative of thiamphenicol, characterized by its potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. The metabolism of florfenicol is a critical aspect of its pharmacology, influencing its pharmacokinetic profile and the nature of residues in edible tissues.

The Primary Metabolite: Florfenicol Amine

The principal metabolite of florfenicol in various animal species is florfenicol amine (FFA) .[1][2][3] This metabolite is formed through the hydrolysis of the dichloroacetamide group of the parent compound.[3] While florfenicol amine is microbiologically inactive, it is considered the marker residue for monitoring florfenicol use in food-producing animals by regulatory agencies.[4]

Other Key Metabolites

Besides florfenicol amine, several other metabolites have been identified, indicating multiple biotransformation pathways. These include:

-

Florfenicol alcohol: Formed through the hydrolysis of the ester linkage.

-

Florfenicol oxamic acid: A product of oxidation.

-

Monochloroflorfenicol: Resulting from the dechlorination of the parent molecule.

Metabolic Pathway of Florfenicol

The metabolism of florfenicol primarily occurs in the liver through enzymatic reactions. The biotransformation of florfenicol to its various metabolites can be summarized in the following pathway.

Quantitative Data on Florfenicol and its Metabolites

The distribution and concentration of florfenicol and its metabolites vary depending on the animal species, tissue type, and time after administration. The following tables summarize quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine in Various Species

| Species | Administration Route | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference |

| Cattle | Intramuscular | 20 | Florfenicol | - | - | 18.3 | |

| Pigs | Intramuscular | 15 | Florfenicol | 3.04 ± 1.82 | 1.94 ± 0.87 | 17.24 ± 9.35 | |

| Pigs | Intramuscular | 30 | Florfenicol | 8.15 ± 3.11 | 1.40 ± 0.66 | - | |

| Broiler Chickens | Oral | 30 | Florfenicol | 3.20 | - | 2.88 | |

| Rabbits | Oral | 20 | Florfenicol | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | |

| Rabbits | Oral | 20 | Florfenicol Amine | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | |

| Dogs | Oral | 20 | Florfenicol | 6.18 | 0.94 | 1.24 | |

| Donkeys | Oral | 30 | Florfenicol | 0.13 | 0.68 | 5.92 | |

| Donkeys | Oral | 30 | Florfenicol Amine | 0.08 | 0.72 | 15.95 | |

| Rainbow Trout | Oral | 15 | Florfenicol | 0.273 (plasma) | 16 | 28.62 | |

| Nile Tilapia | Oral | 15 | Florfenicol | 12.15 (plasma) | 24 | 28.17 |

Table 2: Tissue Distribution of Florfenicol and Florfenicol Amine in Broiler Chickens (µg/g) 5 days post-treatment

| Tissue | Florfenicol (FF) | Florfenicol Amine (FFA) | Reference |

| Claws | 10.3 | 25.4 | |

| Muscle | 1.2 | 2.8 | |

| Liver | 2.5 | 6.1 |

Table 3: Residue Depletion of Florfenicol and Florfenicol Amine in Nile Tilapia (µg/kg) after Oral Administration

| Tissue | Analyte | Cmax (µg/kg) | Tmax (h) |

| Muscle | Florfenicol | > Kidney, Liver, Gill | - |

| Kidney | Florfenicol Amine | > Skin, Liver, Muscle | - |

Note: Specific Cmax and Tmax values for tissues in Nile Tilapia were not explicitly provided in a comparable format in the source material.

Experimental Protocols

The analysis of florfenicol and its metabolites in biological matrices typically involves sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

Sample Preparation and Extraction

A common workflow for the extraction of florfenicol and its metabolites from animal tissues is outlined below.

A detailed protocol for the extraction from chicken tissues is as follows:

-

Sample Preparation: Weigh 2 ± 0.02 g of homogenized tissue into a 50 mL polypropylene tube.

-

Extraction: Add 10 mL of water and 10 mL of acetone. Agitate for 5 minutes and then centrifuge at 4000 x g for 5 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 15 mL of dichloromethane. Agitate for 5 minutes and centrifuge at 4000 x g for 5 minutes. Discard the upper phase.

-

Evaporation and Reconstitution: Evaporate the sample under a stream of nitrogen at 40-50 °C. Reconstitute the residue in 700 µL of a methanol/water (7/3) solution.

-

Defatting: Add 1 mL of hexane, agitate for 5 minutes, and centrifuge at 4000 x g for 5 minutes.

-

Final Preparation: Recover 700 µL of the lower layer, transfer to an Eppendorf tube, and centrifuge at 17,000 x g for 10 minutes. Filter the supernatant through a 0.22-µm PVDF filter into a glass vial for analysis.

For the determination of total florfenicol residues, an acid hydrolysis step is often employed to convert florfenicol and its metabolites to florfenicol amine. This typically involves heating the sample with hydrochloric acid (e.g., 6M HCl at 100°C for 2 hours).

LC-MS/MS Analysis

-

Chromatographic Separation: A C18 or similar reverse-phase column is commonly used. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is usually performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of the parent drug and its metabolites.

Conclusion

Florfenicol amine is unequivocally the primary metabolite of florfenicol across a range of animal species. The metabolic profile also includes florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol. A thorough understanding of these metabolic pathways and the development of robust analytical methods are essential for ensuring the safe and effective use of florfenicol in veterinary medicine and for monitoring its residues in the food chain. The data and protocols presented in this guide offer a comprehensive resource for professionals in drug development and food safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Florfenicol Amine in Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum, synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, including bovine respiratory disease (BRD).[1][2] Upon administration, florfenicol is metabolized into several compounds, with florfenicol amine being a major metabolite.[3][4] Understanding the pharmacokinetic profile of florfenicol amine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to regulatory standards for drug residues in edible tissues. Florfenicol amine is recognized by several regulatory agencies as the marker residue for determining the total florfenicol residue in tissues.[3] This guide provides an in-depth overview of the pharmacokinetics of florfenicol amine in cattle, complete with quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine

The pharmacokinetics of florfenicol and its primary metabolite, florfenicol amine, have been investigated in various bovine matrices. The following tables summarize key pharmacokinetic parameters following different routes of administration.

Table 1: Pharmacokinetic Parameters of Florfenicol in Cattle Plasma/Serum

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC₀₋t (h·µg/mL) | Reference |

| Intramuscular (IM) | 20 (single dose) | 3.07 | 3.3 | 18.3 | 36.3 | |

| Intramuscular (IM) | 20 (first of two doses) | 1.21 ± 0.25 | 3.43 ± 2.23 | 63.46 ± 23.76 | 34.16 ± 4.50 | |

| Intramuscular (IM) | 20 (second of two doses) | 1.17 ± 0.20 | 6.00 ± 0.00 | 77.74 ± 43.65 | 52.37 ± 5.50 | |

| Intravenous (IV) | 20 | - | - | 2.65 | 28.9 | |

| Subcutaneous (SC) | 40 | - | - | - | - |

Table 2: Pharmacokinetic Parameters and Levels of Florfenicol Amine in Cattle

| Matrix | Administration Route | Dose (mg/kg) | Mean Concentration (ng/mL) | Percentage of Total Florfenicol | Key Findings | Reference |

| Serum | SC & IM | 40 (SC), 20 (IM) | 18 ± 16 | 1.8% | Significantly lower concentration compared to seminal plasma. | |

| Seminal Plasma | SC & IM | 40 (SC), 20 (IM) | 467 ± 466 | 27.5% | Significantly higher concentration compared to serum, suggesting accumulation in the male reproductive tract. |

Note: Specific Cmax, Tmax, and AUC for florfenicol amine are not consistently reported in the literature, as studies often focus on the parent drug or total residue concentrations.

Metabolic Pathway of Florfenicol

Florfenicol undergoes biotransformation in cattle, leading to the formation of several metabolites. The primary pathway involves hydrolysis to florfenicol amine. Other metabolites include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid. Ultimately, for residue analysis, these metabolites are often converted to florfenicol amine through acid hydrolysis.

Experimental Protocols

The determination of florfenicol amine in bovine samples requires robust and validated analytical methods. The following sections detail a general workflow and specific methodologies cited in the literature.

Pharmacokinetic Study Design

A typical pharmacokinetic study in cattle involves the following steps:

-

Animal Selection: Healthy cattle, often Hereford or Holstein bulls, are selected and acclimatized. A physical examination and health screening are performed prior to the study.

-

Drug Administration: A single or multiple doses of florfenicol are administered via a specific route, such as intramuscular (IM) in the neck muscles at 20 mg/kg or subcutaneous (SC) at 40 mg/kg.

-

Sample Collection: Blood and/or tissue samples are collected at predetermined time points. For instance, blood and semen samples might be collected before administration and at 12, 24, 36, 48, 72, 96, 120, 144, and 168 hours post-injection.

-

Sample Processing: Samples are immediately processed (e.g., centrifugation to obtain plasma) and stored at low temperatures, typically -80°C, until analysis.

Analytical Methodology: Determination of Total Florfenicol as Florfenicol Amine

For regulatory purposes, total florfenicol residues in tissues are often measured as florfenicol amine. This requires a hydrolysis step to convert the parent drug and its metabolites into a single marker compound.

-

Sample Preparation and Hydrolysis:

-

Tissue samples (e.g., muscle, liver, fat) are homogenized.

-

Acid hydrolysis is performed, typically using hydrochloric acid, to convert florfenicol and its metabolites to florfenicol amine.

-

The hydrolysate is then subjected to a defatting step and further cleanup.

-

-

Extraction and Cleanup:

-

A common technique involves solid-supported liquid extraction followed by cleanup using a specialized cartridge like Oasis MCX.

-

For plasma or serum, a simple protein precipitation with acetonitrile is often sufficient for extraction.

-

-

Quantification by LC-MS/MS:

-

The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for quantifying florfenicol amine.

-

A reversed-phase C18 column is typically used for chromatographic separation.

-

An internal standard, such as florfenicol-d3, is used to ensure accuracy.

-

The method is validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results. The limits of quantification can be as low as 0.01 mg/kg in tissue samples.

-

Conclusion

The pharmacokinetic profile of florfenicol amine in cattle is characterized by its formation from the parent drug, florfenicol, and its accumulation in certain tissues, such as seminal plasma. Its role as a regulatory marker residue necessitates specific and highly sensitive analytical methods, like LC-MS/MS, coupled with a hydrolysis step to accurately determine total florfenicol residues. The data and protocols summarized in this guide provide a comprehensive resource for professionals involved in the research, development, and regulatory oversight of veterinary pharmaceuticals.

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Florfenicol Amine as a Marker Residue: An In-depth Technical Guide

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock, poultry, and in aquaculture.[1][2] Following administration, florfenicol is metabolized in the animal's body into several compounds, with florfenicol amine being a major metabolite.[1][3] To ensure food safety and regulate the use of this veterinary drug, regulatory bodies establish Maximum Residue Limits (MRLs), which are the highest legally permissible concentrations of a substance in a food product.[4] For florfenicol, the marker residue—the substance monitored to verify compliance with the MRL—is defined as the sum of florfenicol and its metabolites, measured as florfenicol amine. This guide provides a comprehensive overview of the role of florfenicol amine as a marker residue, detailing its metabolic origin, analytical methodologies for its detection, and the regulatory framework governing its presence in food products of animal origin.

Metabolism of Florfenicol

Florfenicol is a fluorinated derivative of thiamphenicol and is structurally related to chloramphenicol. Its chemical structure, however, is less susceptible to bacterial deactivation. In treated animals, florfenicol undergoes metabolism, resulting in the formation of several metabolites, including florfenicol amine, florfenicol oxamic acid, and florfenicol alcohol. Among these, florfenicol amine is a principal metabolite in most farm animals intended for human consumption. Some florfenicol metabolites can also form bound residues by having a strong binding affinity to biomolecules in edible tissues.

Rationale for Florfenicol Amine as a Marker Residue

The selection of florfenicol amine as the marker residue is based on several key factors:

-

Major Metabolite: Florfenicol amine is a significant metabolite of florfenicol in various animal species, making it a reliable indicator of the parent drug's administration.

-

Analytical Convenience: Analytical methods for monitoring florfenicol residues are designed to convert the parent drug and its major metabolites into a single, stable compound for quantification. Through a process of acid-catalyzed hydrolysis, florfenicol and its related metabolites are converted to florfenicol amine. This approach allows for the determination of the total florfenicol-related residue level, providing a more accurate assessment than measuring the parent drug alone.

-

Regulatory Acceptance: Regulatory agencies in numerous regions, including the European Union, have designated florfenicol amine as the marker residue for florfenicol. This standardization facilitates international trade and ensures consistent food safety standards.

Regulatory Framework and Maximum Residue Limits (MRLs)

To protect public health, regulatory authorities worldwide have established MRLs for florfenicol in various food products derived from treated animals. These limits are often defined for the sum of florfenicol and its metabolites, measured as florfenicol amine.

Table 1: Maximum Residue Limits (MRLs) for Florfenicol (measured as the sum of florfenicol and its metabolites as florfenicol amine)

| Species | Tissue | MRL (µg/kg) | Jurisdiction |

| Bovine | Muscle | 200 | Canada, Great Britain |

| Liver | 2000 | Canada, Great Britain | |

| Kidney | 300 | Great Britain | |

| Fat | 200 | Canada | |

| Porcine | Muscle | 250, 300 | Canada, Great Britain |

| Liver | 1400, 500 | Canada, Great Britain | |

| Kidney | 500 | Great Britain | |

| Skin and Fat | 500 | Great Britain | |

| Ovine | Muscle | 200 | Great Britain |

| Liver | 3000 | Great Britain | |

| Kidney | 300 | Great Britain | |

| Caprine | Muscle | 200 | Great Britain |

| Liver | 3000 | Great Britain | |

| Kidney | 300 | Great Britain | |

| Chickens | Muscle | 100 | Canada |

| Liver | 2000 | Canada | |

| Kidney | 750 | Canada | |

| Skin and Fat | 200 | Canada |

Note: MRLs are subject to change and may vary by jurisdiction. This table provides a summary of available data.

Analytical Methodologies

Sensitive and reliable analytical methods are crucial for the quantification of florfenicol amine to ensure compliance with MRLs. The most common methods include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Performance Characteristics of Analytical Methods for Florfenicol Amine

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| LC-MS/MS | Bovine Tissues, Eel | 0.0005 mg/kg | 0.01 mg/kg | 93-104 |

| LC-MS/MS | Eggs | 0.5 µg/kg | 1.0 µg/kg | 91.2-102.4 |

| HPLC-UV | Catfish Muscle | 0.044 µg/g | - | 85.7-92.3 |

| GC-µECD | Fish, Shrimp, Swine Muscle | 1 ng/g | - | 71.5-109.7 |

| HPLC | Liver, Muscle, Kidney | 0.045-0.07 µg/g | 0.1 µg/g | - |

Note: LOD, LOQ, and Recovery can vary based on the specific protocol and laboratory conditions.

Experimental Protocols

Determination of Total Florfenicol Residues as Florfenicol Amine by LC-MS/MS

This protocol is a confirmatory method widely used for regulatory monitoring.

a. Sample Preparation (Hydrolysis and Solid-Phase Extraction - SPE)

-

Weigh 2 g of homogenized tissue (e.g., kidney) into a 50 mL centrifuge tube.

-

Add 5 mL of 6M hydrochloric acid (HCl).

-

Incubate at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to florfenicol amine.

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).

-

Add 10 mL of Milli-Q water to dilute the extract.

-

Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).

-

Elute the analyte from the SPE cartridge.

-

Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.

b. LC-MS/MS Conditions (General example, specific conditions may vary)

-

LC Column: C18 reversed-phase column (e.g., Phenomenex Luna omega polar C18, 100 x 2.1 mm, 3 µm).

-

Mobile Phase: A gradient of (A) 0.1% acetic acid in water and (B) 0.1% acetic acid in acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 3 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) for precursor and product ions of florfenicol amine.

Determination of Florfenicol Amine by HPLC with UV Detection

This method is a cost-effective alternative for screening purposes.

a. Sample Preparation

-

Accurately weigh 2 ± 0.2 g of homogenized sample into a 50 mL round-bottom screw-cap tube.

-

Perform acid-catalyzed hydrolysis to convert florfenicol and its metabolites to florfenicol amine.

-

Partition the hydrolysate with ethyl acetate to remove lipids and other interferences.

-

Make the solution strongly basic to convert the florfenicol amine salts to the free base.

-

Apply the solution to a diatomaceous earth column and extract the florfenicol amine with ethyl acetate.

-

Evaporate the organic extract to dryness and dissolve the residue in an aqueous buffer for HPLC analysis.

b. HPLC-UV Conditions (General example)

-

LC Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of potassium phosphate buffer and methanol.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 100 µL.

-

Column Temperature: 23°C.

Determination of Florfenicol Amine by ELISA

This is a rapid screening method based on antigen-antibody reactions.

a. General Procedure

-

Prepare samples and standards according to the specific ELISA kit instructions.

-

Add standards and samples to the appropriate wells of an antibody-coated microtiter plate.

-

Add the florfenicol amine-HRP (Horseradish Peroxidase) conjugate to the wells.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the concentration of florfenicol amine in the samples.

Visualizations

Caption: Metabolic pathway of florfenicol.

Caption: Workflow for total florfenicol residue analysis.

Caption: Logical basis for florfenicol amine as a marker residue.

Florfenicol amine serves as a critical marker residue for monitoring the use of florfenicol in food-producing animals. Its role is well-established, stemming from its position as a major metabolite and the foundation of a robust analytical strategy that measures the total residues of the parent drug and its metabolites. The standardized methods for its detection, coupled with the establishment of MRLs by global regulatory bodies, are essential for safeguarding public health and ensuring the responsible use of veterinary drugs in modern agriculture. The detailed protocols and data presented in this guide provide a technical foundation for researchers, scientists, and drug development professionals working in the field of veterinary drug residue analysis.

References

Toxicological Profile of Florfenicol Amine (Hydrochloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation.

Executive Summary

Florfenicol amine is the principal metabolite of florfenicol, a broad-spectrum synthetic antibiotic used extensively in veterinary medicine.[1][2] While comprehensive toxicological data specifically for florfenicol amine hydrochloride is limited, its toxicological profile is intrinsically linked to that of the parent compound, florfenicol. This guide provides a detailed overview of the known toxicological properties of florfenicol, which serves as the primary basis for assessing the potential risks associated with florfenicol amine. The data presented herein is compiled from various sources, including regulatory assessments and scientific studies.

Introduction to Florfenicol and Florfenicol Amine

Florfenicol is a structural analogue of thiamphenicol and chloramphenicol, with a mechanism of action that involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] It is effective against a wide range of Gram-positive and Gram-negative bacteria. In animal species, florfenicol is metabolized into several compounds, with florfenicol amine being a major metabolite. Due to its prevalence as a residue, florfenicol amine is often used as a marker for monitoring florfenicol residues in animal-derived food products.

Physicochemical Properties

| Property | Information |

| Chemical Name | αR-[(1S)-1-amino-2-fluoroethyl]-4-(methylsulfonyl)-benzenemethanol, monohydrochloride |

| CAS Number | 108656-33-3 |

| Molecular Formula | C10H14FNO3S • HCl |

| Molecular Weight | 283.7 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml). |

Pharmacokinetics and Metabolism

Florfenicol is readily absorbed and distributed in various animal species, including rabbits, dogs, catfish, and donkeys. Following administration, florfenicol is metabolized to florfenicol amine. The pharmacokinetic parameters of both florfenicol and florfenicol amine have been studied in several species.

Table 1: Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine in Various Species

| Species | Dose & Route (Florfenicol) | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| Rabbits | 20 mg/kg (IV) | Florfenicol | - | - | 0.90 ± 0.20 |

| Florfenicol amine | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 | ||

| 20 mg/kg (PO) | Florfenicol | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | |

| Florfenicol amine | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | ||

| Dogs | 20 mg/kg (IV) | Florfenicol | - | - | 1.11 ± 0.94 |

| 20 mg/kg (PO) | Florfenicol | 6.18 | 0.94 | 1.24 ± 0.64 | |

| Korean Catfish | 20 mg/kg (IV) | Florfenicol | - | - | 11.12 ± 1.06 |

| Florfenicol amine | 3.91 ± 0.69 | 0.5 | - | ||

| 20 mg/kg (PO) | Florfenicol | 9.59 ± 0.36 | 8 | 15.69 ± 2.59 | |

| Florfenicol amine | 3.57 ± 0.65 | 7.33 ± 1.15 | - | ||

| Donkeys | 30 mg/kg (PO) | Florfenicol | 0.13 ± 0.02 | 0.68 ± 0.09 | 5.92 ± 3.25 |

| Florfenicol amine | 0.08 | 0.72 | 15.95 |

Data compiled from references:

The metabolism of florfenicol to florfenicol amine is a key transformation.

Metabolism of Florfenicol to Florfenicol Amine.

Toxicological Profile of Florfenicol (as a proxy for Florfenicol Amine)

Acute Toxicity

Florfenicol exhibits low acute toxicity. In mice and rats, the oral LD50 could not be established and is above 2000 mg/kg body weight. Following intraperitoneal administration in rats, the LD50 was approximately 2000 mg/kg bw. Safety data sheets for florfenicol amine hydrochloride indicate that it can cause skin and eye irritation.

Table 2: Acute Toxicity of Florfenicol

| Species | Route of Administration | LD50 | Reference |

| Mice | Oral | > 2000 mg/kg bw | |

| Rats | Oral | > 2000 mg/kg bw | |

| Rats | Intraperitoneal | ~2000 mg/kg bw |

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted in mice, rats, and dogs. The primary toxic effects observed were changes in hematological parameters and testicular atrophy in rats, and increased liver weights in dogs. The dog was identified as the most sensitive species.

Table 3: Repeated-Dose Toxicity of Florfenicol (NOELs)

| Species | Study Duration | Effects Observed | NOEL (No-Observed-Effect Level) | Reference |

| Rats | 7, 14, 28 days; 13, 52 weeks | Changes in hematological parameters, testicular atrophy | - | |

| Dogs | 14, 28 days; 13, 52 weeks | Increased liver weights | 1 mg/kg bw/day |

Reproductive and Developmental Toxicity

Florfenicol has shown adverse effects on the male reproductive system in rats in a multi-generation study, with a NOEL of 1 mg/kg bw. Teratogenicity studies in mice and rats indicated maternal toxicity and delayed ossification at high doses, but no foetal malformations.

Table 4: Reproductive and Developmental Toxicity of Florfenicol (NOELs)

| Study Type | Species | Key Findings | NOEL (mg/kg bw/day) | Reference |

| Multi-generation | Rats | Adverse effects on male reproductive system | 1 | |

| Teratogenicity | Mice | Maternal toxicity, delayed ossification | 3 (maternal) | |

| Teratogenicity | Rats | Maternal toxicity, delayed ossification | 4 (maternal) |

A typical experimental workflow for a two-generation reproductive toxicity study is outlined below.

Workflow for a Two-Generation Reproductive Toxicity Study.

Genotoxicity

Table 5: Genotoxicity Studies of Florfenicol

| Test System | Result | Reference |

| In Vitro | ||

| Gene mutation (bacterial cells) | Negative | |

| Gene mutation (mammalian cells) | Negative | |

| CHO Chromosomal Aberration Assay | Positive (at cytotoxic concentrations) | |

| In Vivo | ||

| Micronucleus test (bone marrow) | Negative | |

| Chromosome aberrations (bone marrow) | Negative |

Mechanism of Toxicity

The antibacterial action of florfenicol is through the inhibition of peptidyl transferase on the 70S ribosomes. While highly selective for bacterial ribosomes, amphenicols can also inhibit mitochondrial protein synthesis in eukaryotes, which may contribute to their toxicity. Exposure to high levels of florfenicol has been shown to affect xenobiotic metabolism, antioxidant systems, and energy metabolism, leading to toxicities in various organs.

Hazard Identification

Based on available safety data sheets, florfenicol amine hydrochloride is classified as causing skin and eye irritation. For the parent compound, florfenicol, formulations are noted to potentially cause respiratory irritation and are suspected of damaging fertility and the unborn child. Prolonged or repeated exposure may cause damage to organs including the liver, brain, testes, spinal cord, blood, and gallbladder.

Conclusion

The toxicological profile of florfenicol amine hydrochloride is largely inferred from the extensive data available for its parent compound, florfenicol. Florfenicol exhibits low acute toxicity but has shown effects on the male reproductive system and target organ toxicity with repeated exposure in animal studies. It is not considered to be genotoxic. Direct toxicological assessment of florfenicol amine is limited, and further research would be beneficial to fully characterize its safety profile. For now, the toxicological data of florfenicol serves as the most relevant information for risk assessment.

References

Stability of Florfenicol amine under different storage conditions.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine. Its primary metabolite, florfenicol amine, is a key marker for residue analysis in animal-derived food products. Understanding the stability of florfenicol amine under various storage conditions is paramount for accurate residue monitoring, ensuring food safety, and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of florfenicol amine, detailing its degradation pathways, the influence of storage conditions, and the analytical methodologies for its assessment. While extensive research has been conducted on the parent compound, florfenicol, this guide synthesizes the available information to specifically address the stability of its principal amine metabolite.

Degradation of Florfenicol to Florfenicol Amine

Florfenicol amine is primarily formed through the hydrolysis of the amide bond in the parent florfenicol molecule. This degradation can be induced by several factors, including pH, temperature, and light.[1] Forced degradation studies on florfenicol have consistently identified florfenicol amine as a major degradation product under hydrolytic (both acidic and alkaline) and photolytic stress conditions.[1]

Stability of Florfenicol Amine under Various Storage Conditions

Direct quantitative stability data for florfenicol amine is limited in publicly available literature. However, information regarding the stability of its hydrochloride salt and its behavior in biological matrices provides some insights.

Temperature

Florfenicol amine hydrochloride, as a pure substance, exhibits stability for extended periods under frozen conditions.[2] Studies on residues in animal tissues also suggest that both florfenicol and florfenicol amine are heat-labile.[3]

Table 1: Recommended Storage Conditions for Florfenicol Amine Hydrochloride Stock Solutions [2]

| Storage Temperature | Duration | Storage Instructions |

| -80°C | 6 months | Sealed storage, away from moisture |

| -20°C | 1 month | Sealed storage, away from moisture |

pH

The formation of florfenicol amine from florfenicol is pH-dependent. Florfenicol exhibits instability in both acidic and alkaline conditions, leading to the formation of florfenicol amine. This suggests that florfenicol amine can exist under a range of pH conditions. However, the stability of isolated florfenicol amine across a pH spectrum has not been extensively documented.

Light

Photodegradation studies of florfenicol indicate that it is susceptible to degradation upon exposure to light, resulting in the formation of florfenicol amine among other products. Therefore, it is recommended to protect solutions of florfenicol amine from light.

Experimental Protocols

The quantification of florfenicol amine is crucial for assessing its stability. The following are detailed methodologies for stability-indicating analysis.

High-Performance Liquid Chromatography (HPLC) for Stability Testing

A stability-indicating HPLC method is essential for separating and quantifying florfenicol amine from its parent compound and other potential degradants.

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water, with the pH adjusted to 2.8 using diluted phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 268 nm.

-

Procedure:

-

Prepare standard solutions of florfenicol amine at known concentrations in the mobile phase.

-

Prepare samples from the stability study by diluting them with the mobile phase to fall within the concentration range of the standard curve.

-

Inject the standards and samples into the HPLC system.

-

Quantify the amount of florfenicol amine by comparing the peak area of the sample to the standard curve.

-

-

Forced Degradation Study: To validate the stability-indicating nature of the method, the drug substance should be exposed to stress conditions such as acid and base hydrolysis, oxidation, and photothermal degradation. The method should be able to resolve the peak of florfenicol amine from any degradation products formed.

Sample Preparation from Biological Matrices

For analyzing the stability of florfenicol amine in tissues, a hydrolysis step is often required to release the metabolite from the matrix.

Protocol: Sample Preparation from Tissue for HPLC Analysis

-

Homogenization: Homogenize the tissue sample.

-

Acid Hydrolysis: Add 6M hydrochloric acid and incubate at an elevated temperature (e.g., 90°C) for 2 hours to convert florfenicol and its metabolites to florfenicol amine.

-

Neutralization and Extraction:

-

Cool the sample and adjust the pH to be strongly basic (≥12.5) with sodium hydroxide.

-

Partition the hydrolysate with ethyl acetate to remove lipids and other interferences.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Apply the basic solution to a reversed-phase SPE cartridge.

-

Wash the cartridge to remove impurities.

-

Elute the florfenicol amine from the cartridge.

-

-

Analysis: Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase for analysis.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of florfenicol amine.

References

An In-depth Technical Guide to the Degradation Pathways of Florfenicol and the Central Role of Florfenicol Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively used in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1][2][3] Its widespread application has led to growing concerns regarding its environmental fate and the persistence of its residues in edible tissues. A pivotal molecule in the discussion of florfenicol's degradation is its major metabolite, florfenicol amine (FFA).[4][5] This technical guide provides a comprehensive overview of the degradation pathways leading to the formation of florfenicol amine, its relative stability, and the analytical methodologies employed for its detection and quantification. While florfenicol undergoes various transformations, florfenicol amine is often considered a key terminal product, and information on its further degradation is limited.

Formation of Florfenicol Amine: The Primary Degradation Hub

Florfenicol degrades into florfenicol amine through several distinct pathways, including metabolic processes within animals and abiotic degradation in the environment. Regulatory bodies often define the total residue of florfenicol as the sum of florfenicol and its metabolites that can be converted to florfenicol amine through hydrolysis, underscoring the central role of FFA as a marker residue.

Metabolic Pathways in Animals

Following administration, florfenicol is metabolized in animals through two primary biotransformation pathways that converge on the formation of florfenicol amine.

-

Pathway 1: Dechlorination and Hydrolysis: This pathway involves the initial dechlorination of florfenicol to form monochloroflorfenicol. This intermediate is unstable and subsequently undergoes hydrolysis of the amide bond to yield florfenicol amine.

-

Pathway 2: Hydroxylation and Acetylation: An alternative route involves the hydroxylation of florfenicol to produce florfenicol alcohol. This is followed by acetylation to form florfenicol oxamic acid, which then converts to florfenicol amine.

These metabolic conversions are crucial for the detoxification and elimination of florfenicol from the animal's body. Pharmacokinetic studies in various species, including dogs and rabbits, have confirmed the presence of florfenicol amine as a major metabolite in plasma following florfenicol administration.

References

- 1. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on the antibiotic florfenicol: Occurrence, environmental fate, effects, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ijah.in [ijah.in]

In-Vitro Activity of Florfenicol and its Metabolite, Florfenicol Amine, Against Bacterial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in-vitro antibacterial activity of florfenicol and its primary metabolite, florfenicol amine. Florfenicol, a broad-spectrum synthetic antibiotic, is widely used in veterinary medicine. Following administration, it is metabolized into several compounds, with florfenicol amine being a major, microbiologically active metabolite.[1] Understanding the in-vitro activity of both the parent drug and its metabolite is crucial for effective drug development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and establishing prudent antimicrobial use guidelines. This document summarizes key quantitative data on the susceptibility of various bacterial strains to florfenicol, details relevant experimental protocols, and illustrates the underlying mechanism of action and experimental workflows.

While florfenicol exhibits potent antibacterial activity against a wide range of pathogens, it is important to note that its metabolite, florfenicol amine, demonstrates significantly reduced microbiological activity. According to the European Medicines Agency, florfenicol amine is approximately 90 times less active than the parent florfenicol compound.[2] Another source indicates that florfenicol amine has no antibiotic activity and primarily serves as a marker for monitoring florfenicol residues in animal tissues.[3]

Mechanism of Action of Florfenicol

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][4] It binds to the 50S ribosomal subunit, which in turn inhibits the peptidyl transferase enzyme. This action prevents the formation of peptide bonds and the subsequent elongation of the polypeptide chain, ultimately arresting bacterial growth.

Mechanism of action of florfenicol.

In-Vitro Susceptibility Data

The in-vitro activity of florfenicol is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of florfenicol against a range of clinically relevant bacterial pathogens.

Table 1: MIC of Florfenicol against Bovine and Porcine Respiratory Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Actinobacillus pleuropneumoniae | Not Specified | 0.12 - 4 | Not Specified | ≤ 1 | |

| Pasteurella multocida | Not Specified | 0.12 - 4 | 0.50 | 0.50 | |

| Mannheimia haemolytica | Not Specified | 0.12 - 4 | 0.50 | 1.00 | |

| Bordetella bronchiseptica | Not Specified | 0.12 - 4 | Not Specified | ≤ 1 |

Table 2: MIC of Florfenicol against Other Pathogens of Veterinary Importance

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | Not Specified | 8 - 16 | Not Specified | Not Specified | |

| Staphylococcus aureus | Not Specified | 8 - 16 | Not Specified | Not Specified | |

| Salmonella choleraesuis | Not Specified | 8 - 16 | Not Specified | Not Specified | |

| Proteus mirabilis | Not Specified | 8 - 16 | Not Specified | Not Specified | |

| Streptococcus suis | 73 | Not Specified | 2 | 8 |

Experimental Protocols

The determination of MIC values is a standardized laboratory procedure. The broth microdilution method is a commonly used technique and is described below.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing the broth microdilution susceptibility test.

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium are selected from an 18- to 24-hour agar plate.

-

The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

A stock solution of florfenicol is prepared.

-

Serial twofold dilutions of florfenicol are made in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted florfenicol is inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours under ambient air.

-

-

Interpretation of Results:

-

Following incubation, the plate is examined for visible bacterial growth.

-

The MIC is recorded as the lowest concentration of florfenicol that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Workflow for MIC determination by broth microdilution.

Conclusion

Florfenicol demonstrates significant in-vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria of veterinary importance. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it an effective agent for the treatment of various infectious diseases in animals. In contrast, its major metabolite, florfenicol amine, exhibits substantially lower to negligible antibacterial activity. This distinction is critical for researchers and drug development professionals in the accurate assessment of florfenicol's efficacy and in the establishment of appropriate therapeutic regimens and withdrawal periods. The data and protocols presented in this guide serve as a valuable resource for further research and development in the field of veterinary antimicrobial therapy.

References

- 1. Amphenicols | Drugs | Various | Poultrymed [poultrymed.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Residue Analysis: A Technical Guide to Florfenicol Amine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, the broad-spectrum antibiotic Florfenicol is a critical tool for combating bacterial infections in livestock, poultry, and aquaculture.[1] Consequent to its administration, Florfenicol is metabolized within the animal's body, yielding several compounds, with Florfenicol amine being a primary metabolite.[1][2] Regulatory bodies worldwide, including the European Union, have established Maximum Residue Limits (MRLs) for the total florfenicol residue, which is often determined by measuring the sum of florfenicol and its metabolites as florfenicol amine.[1] This underscores the necessity for highly accurate and reliable analytical methods for the quantification of Florfenicol amine to ensure food safety, conduct pharmacokinetic studies, and support drug development programs.[1] This technical guide provides an in-depth overview of the use of Florfenicol amine as a reference standard, detailing its properties, analytical methodologies, and experimental protocols.

Physicochemical Properties of Florfenicol Amine

A thorough understanding of the physicochemical properties of Florfenicol amine is fundamental to its application as a reference standard.

| Property | Value | Source |

| Chemical Name | D-(threo)-1-(p-methylsulfonylphenyl)-2-amino-3-fluoro-1-propanol | |

| CAS Number | 76639-93-5 | |

| Molecular Formula | C10H14FNO3S | |

| Molecular Weight | 247.29 g/mol | |

| Purity | ≥ 98% | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Limited water solubility. | |

| Storage | Store at room temperature or -20°C as specified by the supplier. |

The Metabolic Fate of Florfenicol

Florfenicol undergoes biotransformation in animals, leading to the formation of Florfenicol amine through various intermediate metabolites. This metabolic conversion is a key consideration in residue analysis, as methods often require a hydrolysis step to convert all relevant residues to Florfenicol amine for accurate quantification.

Figure 1: Metabolic pathway of Florfenicol to Florfenicol amine.

Analytical Methodologies for Florfenicol Amine Quantification

The choice of analytical method for the determination of Florfenicol amine is contingent on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmatory analysis of Florfenicol amine due to its high sensitivity and specificity. It is widely employed for regulatory monitoring and research purposes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection offers a robust and more cost-effective alternative to LC-MS/MS. While less sensitive, it is suitable for screening purposes and for analyzing matrices with higher concentrations of the analyte.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening tool that enables the rapid analysis of a large number of samples. It is based on the principle of competitive binding between Florfenicol amine in the sample and a labeled Florfenicol amine conjugate for a limited number of antibody binding sites.

Quantitative Data from Analytical Methods

The following tables summarize key quantitative data from various analytical methods used for the determination of Florfenicol amine.

Table 1: LC-MS/MS Method Validation Data

| Parameter | Matrix | Value | Source |

| Linearity (R²) | Serum & Seminal Plasma | > 0.99 | |

| Accuracy (Bias) | Serum & Seminal Plasma | Within ±15% | |

| Precision (CV%) | Serum & Seminal Plasma | < 15% | |

| Limit of Quantification (LOQ) | Bovine Tissues & Eel | 0.01 mg/kg | |

| Limit of Detection (LOD) | Bovine Tissues & Eel | 0.0005 mg/kg | |

| Recovery | Bovine Tissues & Eel | 93-104% |

Table 2: HPLC-UV Method Validation Data for Catfish Muscle

| Parameter | Value | Source |

| Validated Concentration Range | 0.075–35 µg/g | |

| Mean Recovery | 85.7–92.3% | |

| Relative Standard Deviation (RSD) | 4.8–17.2% | |

| Limit of Detection (LOD) | 0.044 µg/g |

Detailed Experimental Protocols

Protocol 1: Determination of Total Florfenicol Residues as Florfenicol Amine in Kidney by LC-MS/MS

This protocol describes a method for the determination of total florfenicol residues as florfenicol amine in kidney tissue, which involves a hydrolysis step.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Methodology:

-

Sample Preparation:

-

Weigh 2 g of homogenized kidney tissue into a 50 mL centrifuge tube.

-

Add 5 mL of 6M hydrochloric acid (HCl).

-

Incubate at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to florfenicol amine.

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).

-

Add 10 mL of Milli-Q water to dilute the extract.

-

Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).

-

Elute the analyte from the SPE cartridge.

-

Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

Mass spectrometric detection is performed using electrospray ionization (ESI) in positive ion mode for Florfenicol amine.

-

Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

-

-

Standard Curve and Quantification:

-

Prepare a series of calibration standards of Florfenicol amine in a blank matrix extract.

-

Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.

-

Determine the concentration of Florfenicol amine in the samples by interpolating their response from the standard curve.

-

Protocol 2: Determination of Florfenicol Amine in Catfish Muscle by HPLC-UV

This protocol details the analysis of Florfenicol as Florfenicol amine in catfish muscle using HPLC with UV detection.

Methodology:

-

Standard Preparation:

-

Prepare a stock standard solution of Florfenicol amine (e.g., 1000 µg/mL) in methanol.

-

Prepare intermediate and working standard solutions by serial dilution of the stock solution with methanol.

-

-

Sample Preparation:

-

The method involves acid hydrolysis followed by sample cleanup with ethyl acetate extraction, basification, and solid-phase extraction.

-

-

HPLC-UV Analysis:

-

Mobile Phase A: 2.72 g potassium phosphate and 150 mL triethylamine (TEA) in 2 L of water, adjust pH to 4.0 with phosphoric acid.

-

Mobile Phase B: 100% methanol.

-

Use a suitable reversed-phase column for separation.

-

Set the UV detector to the appropriate wavelength for Florfenicol amine detection.

-

-

Quantification:

-

Construct a calibration curve using the prepared standard solutions.

-

Quantify the Florfenicol amine concentration in the samples based on the calibration curve.

-

Protocol 3: Competitive ELISA for Florfenicol Amine Detection

This protocol outlines the general steps for a competitive ELISA to detect Florfenicol amine.

Figure 3: General workflow for competitive ELISA.

Methodology:

-

Prepare samples and standards according to the kit's instructions.

-

Add standards and samples to the appropriate wells of the antibody-coated microtiter plate.

-

Add the Florfenicol amine-HRP (Horseradish Peroxidase) conjugate to the wells.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the concentration of Florfenicol amine in the samples.

The Role of Deuterated Internal Standards

For the highest level of accuracy and precision in mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard is paramount. ent-Florfenicol Amine-d3 , a deuterated form of Florfenicol amine, is considered the gold standard internal standard. Being chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement, allowing for accurate correction of these variables.

Conclusion

The use of Florfenicol amine as a reference standard is indispensable for the accurate and reliable quantification of Florfenicol residues in various biological matrices. This technical guide has provided a comprehensive overview of its properties, analytical methodologies, and detailed experimental protocols. For researchers, scientists, and drug development professionals, a profound understanding of these principles and techniques is essential for ensuring food safety, conducting robust pharmacokinetic and metabolism studies, and ultimately, for the responsible use of veterinary drugs. The selection of the appropriate analytical method and the correct use of reference and internal standards are the cornerstones of generating high-quality, defensible data in this critical area of research.

References

A Comprehensive Technical Guide to Florfenicol Amine (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol, a synthetic, broad-spectrum antibiotic, is a derivative of thiamphenicol. It is widely utilized in veterinary medicine to combat various bacterial infections in livestock and aquaculture. Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a principal metabolite.[1] The quantification of florfenicol amine is crucial for pharmacokinetic studies, residue monitoring in food products, and ensuring food safety, as regulatory bodies often define the marker residue as the sum of florfenicol and its metabolites measured as florfenicol amine. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological context of florfenicol amine and its hydrochloride salt.

Chemical and Physical Data

The fundamental chemical and physical properties of florfenicol amine and its hydrochloride salt are summarized below. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

| Property | Florfenicol Amine | Florfenicol Amine Hydrochloride |

| CAS Number | 76639-93-5 | 108656-33-3 |

| Molecular Formula | C₁₀H₁₄FNO₃S | C₁₀H₁₅ClFNO₃S |

| Molecular Weight | 247.29 g/mol | 283.75 g/mol |

Mechanism of Action and Metabolism

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, thereby preventing the action of peptidyl transferase and hindering the elongation of polypeptide chains.[2] Florfenicol is metabolized in the body into several compounds, with florfenicol amine being a key product. The metabolic transformation of florfenicol to florfenicol amine is a critical aspect of its pharmacology and is central to the analytical strategies for residue monitoring.

Experimental Protocols

Accurate and sensitive quantification of florfenicol amine is paramount for regulatory compliance and research. The following sections detail established methodologies for its analysis in biological matrices.

Determination of Total Florfenicol Residues as Florfenicol Amine by LC-MS/MS

This protocol describes a confirmatory method for the determination of total florfenicol residues, measured as florfenicol amine, in animal tissues. The method involves an acid hydrolysis step to convert florfenicol and its metabolites to florfenicol amine, followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)

-

Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.

-

Add 5 mL of 6 M hydrochloric acid (HCl).

-

Incubate the sample at 90°C for 2 hours to facilitate hydrolysis.

-

Cool the sample to room temperature.

-

Adjust the pH of the hydrolysate to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).

-

Add 10 mL of deionized water to dilute the extract.

-

Condition a reversed-phase SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the florfenicol amine from the cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and acetonitrile or methanol is common.

-

Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for florfenicol amine for quantification and confirmation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For screening purposes or when LC-MS/MS is not available, HPLC with UV detection can be employed. This method is generally less sensitive and specific than LC-MS/MS.

1. Sample Preparation

-

Homogenize the tissue sample.

-

Perform an acid-catalyzed hydrolysis as described in the LC-MS/MS protocol to convert florfenicol and its metabolites to florfenicol amine.

-

Partition the hydrolysate with an organic solvent like ethyl acetate to remove lipids.

-

Adjust the aqueous phase to a strongly basic pH to convert florfenicol amine salts to the free base.

-

Perform a liquid-liquid extraction or use a diatomaceous earth column to extract the florfenicol amine into an organic solvent.

-

Evaporate the organic extract and reconstitute the residue in the HPLC mobile phase.

2. HPLC Analysis

-

Chromatographic Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: An isocratic or gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is used.

-

Detection: UV detection is typically performed at a wavelength of around 220-225 nm.

References

Methodological & Application

Application Note: Quantification of Florfenicol Amine in Fish Tissue by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic widely used in aquaculture to treat bacterial infections.[1] After administration, florfenicol is metabolized in the fish, with florfenicol amine (FFA) being a major and stable metabolite.[2][3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for the total florfenicol residue, often measured as FFA, to ensure consumer safety.[1][4] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of florfenicol amine in various fish tissues. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis, providing high throughput and accurate results suitable for regulatory monitoring and pharmacokinetic studies.

Experimental Protocols

1. Materials and Reagents

-

Standards: Florfenicol Amine (FFA) and Florfenicol Amine-d3 (FFA-d3) reference standards.

-

Solvents: HPLC-grade acetonitrile (ACN), methanol, and water.

-

Reagents: Formic acid, ammonium hydroxide, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

-

Extraction Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.

-

Syringe Filters: 0.22 µm PTFE or PVDF.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve FFA and FFA-d3 standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (10:90, v/v) to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Spiking Solution: Dilute the FFA-d3 stock solution to a final concentration of 50 ng/mL.

3. Sample Preparation (Modified QuEChERS)

-

Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized fish tissue into a 50 mL centrifuge tube.

-

Fortification: Spike the sample with 100 µL of the 50 ng/mL internal standard (FFA-d3) solution and let it sit for 10 minutes to allow for equilibration.

-

Extraction:

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl.

-

Cap the tube tightly and vortex vigorously for 10 minutes.

-

-

Centrifugation: Centrifuge the tube at 4,000 x g for 15 minutes at 4°C.

-

Cleanup & Evaporation:

-

Carefully transfer the upper acetonitrile layer (supernatant) to a clean 15 mL tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the dried residue in 1 mL of mobile phase A (0.1% formic acid in water). Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

-

Chromatographic System: UPLC or HPLC system.

-

Analytical Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Presentation

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Setting |

|---|---|

| LC Column | Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B) |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI Positive (ESI+) |

| Capillary Voltage | +3.25 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Florfenicol Amine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| FFA (Quantifier) | 248.0 | 130.1 | 20 | 40 | 21 |

| FFA (Qualifier) | 248.0 | 91.0 | 20 | 40 | 25 |

| FFA-d3 (IS) | 251.0 | 132.0 | 20 | 40 | 21 |

Data derived from literature sources.

Table 3: Summary of Method Validation Data

| Parameter | Typical Performance |

|---|---|

| Linearity (R²) | ≥ 0.994 |

| Limit of Detection (LOD) | 0.01 - 3.0 µg/kg |

| Limit of Quantification (LOQ) | 0.02 - 10.0 µg/kg |

| Recovery | 85% - 110% |

| Precision (RSD%) | < 15% |

This table presents a summary of typical performance characteristics reported in various studies.

Workflow Visualization

Caption: Workflow for FFA quantification in fish tissue.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of florfenicol amine in fish tissue. The combination of a streamlined QuEChERS sample preparation procedure and the high selectivity of tandem mass spectrometry ensures high-quality data that meets regulatory requirements for residue analysis. This application note serves as a comprehensive guide for laboratories involved in food safety testing and veterinary drug monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 3. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

Application Note: Determination of Florfenicol Amine in Milk by HPLC-UV

This application note describes a robust and reliable method for the quantification of florfenicol amine in bovine milk using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Florfenicol is a broad-spectrum antibiotic used in veterinary medicine. Its use in lactating animals is often restricted, necessitating sensitive methods to monitor for potential residues in milk. The primary metabolite and marker residue for florfenicol is florfenicol amine. This protocol outlines the sample preparation, including a hydrolysis step to convert florfenicol to florfenicol amine, followed by extraction and chromatographic analysis.

Experimental Protocol

Sample Preparation

The sample preparation involves an acid-catalyzed hydrolysis to convert florfenicol and its metabolites to florfenicol amine, followed by an extraction procedure.

a. Hydrolysis:

-

Pipette 5.0 mL of a milk sample into a 50 mL screw-capped centrifuge tube.

-

Add 8 mL of 6N Hydrochloric acid (HCl) to the tube.[1]

-

Cap the tube tightly and vortex for 1 minute at a high setting.[1]

-

Place the tube in a shaking water bath maintained at 95-100°C for 2 hours to facilitate hydrolysis.[1]

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).[2]

b. Extraction (Dispersive Liquid-Liquid Microextraction - DLLME):

-

To the hydrolyzed and pH-adjusted sample, add 10 mL of acetonitrile as a deproteinizing and disperser solvent.[3]

-

Vortex vigorously for 5 minutes, then centrifuge at 9000 rpm for 5 minutes to precipitate proteins.

-

Transfer 1.0 mL of the acetonitrile supernatant (which now contains the florfenicol amine) into a clean centrifuge tube.

-

Add 0.4 mL of chloroform (extraction solvent) to the 1.0 mL supernatant.

-

Quickly inject this mixture into 1.0 mL of deionized water in a separate tube to form a cloudy solution.

-

Centrifuge for 5 minutes at high speed to separate the chloroform phase (containing the analyte) at the bottom of the tube.

-

Carefully remove the upper aqueous and acetonitrile layers.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

The chromatographic separation is achieved using a reversed-phase C18 column.

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (25:75 v/v).

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: 100 µL.

-

Column Temperature: 40°C.

-

UV Detection Wavelength: 224 nm.

Quantification

A standard curve is generated by preparing a series of known concentrations of florfenicol amine standard in the mobile phase. The concentration of florfenicol amine in the milk samples is determined by comparing the peak area of the analyte with the standard curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a similar HPLC-UV method for florfenicol determination in milk using DLLME.

| Parameter | Value |

| Linearity Range | 0.02 - 0.85 µg/L |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 12.2 µg/kg |

| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD |

| Recovery | 69.1 - 79.4% |

| Relative Standard Deviation (RSD) | < 15% |

Experimental Workflow Diagram

Caption: Workflow for the determination of florfenicol amine in milk by HPLC-UV.

References

Application Note: Solid-Phase Extraction Protocol for Florfenicol Amine from Honey

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic used in veterinary medicine. Its primary metabolite, florfenicol amine (FFA), is often used as a marker residue for monitoring florfenicol use in food-producing animals. Due to the potential for antibiotic residues to enter the human food chain, regulatory bodies have established maximum residue limits (MRLs) for many veterinary drugs in food products, including honey. The complex matrix of honey necessitates a robust and efficient sample preparation method to ensure accurate and reliable quantification of florfenicol amine.

This application note details a comprehensive solid-phase extraction (SPE) protocol for the selective isolation and concentration of florfenicol amine from honey samples prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method utilizes a polymeric cation exchange SPE cartridge for effective cleanup and enrichment of the target analyte.

Principle of the Method

The method is based on a straightforward sample dilution followed by a solid-phase extraction cleanup. Honey samples are first diluted with pure water to reduce viscosity and facilitate loading onto the SPE cartridge. The sample is then passed through a polymeric cation exchanger mixed with a hydrophobic interaction product.[1] This type of sorbent is effective for retaining florfenicol amine. After washing to remove matrix interferences, the analyte is eluted with a methanolic solution of ammonium hydroxide. The eluate is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

-

Florfenicol amine analytical standard (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Agilent Bond Elut Plexa PCX SPE cartridges (200 mg, 6 mL) or equivalent polymeric cation exchange cartridges[1]

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Syringe filters (e.g., PES)

Sample Preparation

-

Accurately weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.[1]

-

Add 20 mL of pure water to the tube.[1]

-

Vortex the mixture thoroughly until the honey is completely dissolved.

-

Centrifuge the solution for 10 minutes at 4°C to pellet any insoluble particles.[1]

-

The resulting supernatant is ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Procedure

-

Conditioning: Condition the Bond Elut Plexa PCX SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Load the prepared honey supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 drops per second.

-

Washing: Wash the cartridge with 4 mL of warm water three times to remove sugars and other polar interferences. After the final wash, dry the cartridge under a vacuum for 1 minute.

-

Elution: Elute the florfenicol amine from the cartridge with two aliquots of 4 mL of methanol containing 8% ammonium hydroxide. Collect the eluate in a clean tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 10% acetonitrile in water.

-

Filtration: Filter the reconstituted sample through a PES syringe filter prior to LC-MS/MS analysis.

Data Presentation